7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. Its unique structure, which includes a pyrido[1,2-a]pyrimidine core, makes it a valuable scaffold for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between a pyridine derivative and a suitable amine under acidic or basic conditions.
Introduction of the 7-methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the 4-oxo group: This can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the N-(3-phenylpropyl) group: This step typically involves amide bond formation through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
- 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
Uniqueness
7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the phenylpropyl group
Properties
IUPAC Name |
7-methyl-4-oxo-N-(3-phenylpropyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-9-10-17-21-12-16(19(24)22(17)13-14)18(23)20-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFYQJFESIUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCCCC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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